molecular formula C11H14BF3O4 B567773 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid CAS No. 1256346-03-8

3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B567773
CAS No.: 1256346-03-8
M. Wt: 278.034
InChI Key: CJDCUTJVSGONQM-UHFFFAOYSA-N
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Description

3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C11H14BF3O4. It is characterized by the presence of both isobutoxy and trifluoromethoxy groups attached to a phenyl ring, along with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 3-isobutoxy-5-(trifluoromethoxy)phenylboronic ester with a suitable boron reagent under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst, which facilitates the formation of the boronic acid functional group .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. These reactions are conducted under mild conditions, making them suitable for the production of organoboron compounds on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include boronic esters, boronate esters, and various substituted phenyl derivatives .

Scientific Research Applications

3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various chemical and biological applications, such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

  • 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
  • 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid
  • 3-Ethoxy-5-(trifluoromethoxy)phenylboronic acid

Comparison: Compared to similar compounds, 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and its interactions with other molecules, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

[3-(2-methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3O4/c1-7(2)6-18-9-3-8(12(16)17)4-10(5-9)19-11(13,14)15/h3-5,7,16-17H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDCUTJVSGONQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC(F)(F)F)OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681642
Record name [3-(2-Methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-03-8
Record name Boronic acid, B-[3-(2-methylpropoxy)-5-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-Methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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